2-Bromo-4-methoxy-3,5-dimethylpyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-4-methoxy-3,5-dimethylpyridine is an organic compound with the molecular formula C8H10BrNO. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a bromine atom at the second position, a methoxy group at the fourth position, and two methyl groups at the third and fifth positions on the pyridine ring. It is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-methoxy-3,5-dimethylpyridine typically involves the bromination of 4-methoxy-3,5-dimethylpyridine. One common method is the direct bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at a controlled temperature to ensure selective bromination at the desired position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process. Additionally, purification techniques like distillation or recrystallization are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-methoxy-3,5-dimethylpyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to remove the bromine atom, yielding 4-methoxy-3,5-dimethylpyridine.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or potassium thiolate in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine yields 2-amino-4-methoxy-3,5-dimethylpyridine, while oxidation with potassium permanganate produces this compound-2-carboxylic acid.
Scientific Research Applications
2-Bromo-4-methoxy-3,5-dimethylpyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It serves as a building block in the development of new drugs and therapeutic agents.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Bromo-4-methoxy-3,5-dimethylpyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and methoxy group can influence the compound’s binding affinity and selectivity towards these targets. Additionally, the compound’s ability to undergo various chemical transformations allows it to participate in different biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
2-Chloromethyl-4-methoxy-3,5-dimethylpyridine: Similar structure with a chlorine atom instead of bromine.
2-Bromo-4-methoxy-3,5-dimethylpyridine hydrobromide: A hydrobromide salt form of the compound.
4-Methoxy-3,5-dimethylpyridine: Lacks the bromine atom, making it less reactive in certain substitution reactions.
Uniqueness
This compound is unique due to the presence of both a bromine atom and a methoxy group on the pyridine ring. This combination of functional groups imparts distinct reactivity and properties, making it valuable in various chemical syntheses and research applications. The bromine atom provides a site for nucleophilic substitution, while the methoxy group can participate in oxidation and reduction reactions, offering versatility in chemical transformations.
Properties
IUPAC Name |
2-bromo-4-methoxy-3,5-dimethylpyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO/c1-5-4-10-8(9)6(2)7(5)11-3/h4H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMAYDVIRRIEUKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C(=C1OC)C)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.